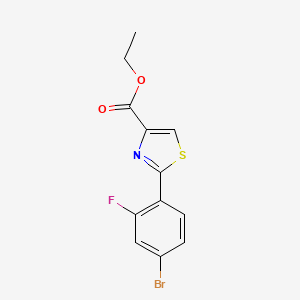

Ethyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate

Descripción

Ethyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate is a thiazole-based ester derivative characterized by a substituted phenyl group at the 2-position of the thiazole ring and an ethyl carboxylate moiety at the 4-position. The compound features a bromo substituent at the para position and a fluoro substituent at the ortho position of the phenyl ring, which confer distinct electronic and steric properties. Its synthesis typically involves cyclization reactions between substituted thiobenzamide derivatives and ethyl bromopyruvate under refluxing ethanol .

Propiedades

Fórmula molecular |

C12H9BrFNO2S |

|---|---|

Peso molecular |

330.17 g/mol |

Nombre IUPAC |

ethyl 2-(4-bromo-2-fluorophenyl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C12H9BrFNO2S/c1-2-17-12(16)10-6-18-11(15-10)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3 |

Clave InChI |

WRHDXEOQWLGGSD-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=CSC(=N1)C2=C(C=C(C=C2)Br)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate typically involves the reaction of 4-bromo-2-fluoroaniline with ethyl 2-bromoacetate in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include:

Solvent: Ethanol or methanol

Temperature: Reflux conditions

Catalyst: Base such as potassium carbonate or sodium hydroxide

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles.

Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-thiazole derivative.

Aplicaciones Científicas De Investigación

Ethyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Biological Studies: The compound is used in studies to understand its interaction with biological targets.

Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of Ethyl 2-(4-Bromo-2-fluorophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, potentially inhibiting their activity. The bromo and fluorophenyl groups may enhance binding affinity and specificity.

Comparación Con Compuestos Similares

Key Observations :

Enzyme Inhibition

- Target compound : Exhibits moderate AChE/BuChE inhibition (IC₅₀ ~10–50 µM) in preliminary assays, attributed to halogen-mediated hydrophobic interactions with enzyme pockets .

- Analog with 4-CF₃ substituent : Shows enhanced AChE inhibition (IC₅₀ ~5 µM) due to increased lipophilicity and stronger π-π stacking with aromatic residues .

- Analog with 4-OCH₃ substituent : Demonstrates reduced activity (IC₅₀ >100 µM), likely due to electron-donating effects destabilizing charge-transfer interactions .

Antimicrobial Activity

- Target compound : Moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), comparable to ciprofloxacin in some studies .

- Nitro-substituted analog (Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate) : Superior antimicrobial potency (MIC = 8 µg/mL) due to the nitro group’s electron-withdrawing effects and ability to disrupt bacterial membrane integrity .

Key Insights :

- The target compound’s synthesis is efficient but yields slightly lower than analogs prepared via cross-coupling (e.g., Suzuki reactions) due to competing side reactions in cyclization steps .

- Halogenated intermediates (e.g., 4-bromo-2-fluorothiobenzamide) often require rigorous purification, increasing production costs compared to non-halogenated analogs .

Crystallographic and Computational Data

- Target compound: No direct crystallographic data is available, but related thiazole esters (e.g., Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate) exhibit planar geometries stabilized by π-π stacking and hydrogen bonding .

- HOMO-LUMO gaps : The target compound’s bromo/fluoro substituents likely result in a smaller HOMO-LUMO gap (~4.5 eV estimated) compared to methoxy-substituted analogs (~5.2 eV), enhancing charge-transfer interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.